Cas no 326869-38-9 (2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide)
![2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide structure](https://www.kuujia.com/scimg/cas/326869-38-9x500.png)
2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide Chemical and Physical Properties
Names and Identifiers
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- 326869-38-9
- 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-(naphthalen-1-yl)prop-2-enamide
- Z56782850
- (E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-naphthalen-1-ylprop-2-enamide
- EN300-26583549
- AKOS001033416
- 2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide
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- Inchi: 1S/C23H18F2N2O2/c1-2-27(21-9-5-7-17-6-3-4-8-20(17)21)22(28)18(15-26)14-16-10-12-19(13-11-16)29-23(24)25/h3-14,23H,2H2,1H3
- InChI Key: LSRIPYQZTFGHBW-UHFFFAOYSA-N
- SMILES: C(N(CC)C1=C2C(C=CC=C2)=CC=C1)(=O)C(C#N)=CC1=CC=C(OC(F)F)C=C1
Computed Properties
- Exact Mass: 392.13363415g/mol
- Monoisotopic Mass: 392.13363415g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 634
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.3Ų
- XLogP3: 5.8
Experimental Properties
- Density: 1.284±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 540.8±50.0 °C(Predicted)
- pka: -0.45±0.70(Predicted)
2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26583549-0.05g |
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-(naphthalen-1-yl)prop-2-enamide |
326869-38-9 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide Related Literature
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
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Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
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Oliver D. John Food Funct., 2020,11, 6946-6960
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
Additional information on 2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide
2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide: A Comprehensive Overview
The compound with CAS No. 326869-38-9, known as 2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention in recent years due to its unique structural features and promising biological properties. In this article, we will delve into the structural characteristics, synthesis methods, and the latest research findings related to this compound.
Structural Analysis of 2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide
The molecular structure of 2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide is characterized by a complex arrangement of functional groups. The presence of a cyano group (-CN) at the second position of the propenamide backbone introduces significant electron-withdrawing effects, which can influence the compound's reactivity and stability. Additionally, the 4-(difluoromethoxy)phenyl group attached to the third position of the backbone introduces a unique electronic environment due to the electron-withdrawing nature of the difluoromethoxy (-OCHF₂) group. This substitution pattern enhances the compound's ability to participate in various chemical reactions, particularly in contexts requiring precise electronic control.
Furthermore, the N-substituted naphthalene moiety at the amide nitrogen adds another layer of complexity to the molecule. The naphthalene ring system is known for its aromatic stability and conjugation properties, which can significantly influence the overall electronic characteristics of the compound. This combination of functional groups makes 2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide a versatile building block for advanced chemical synthesis.
Synthesis and Chemical Properties
The synthesis of 2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide involves a multi-step process that typically begins with the preparation of intermediate compounds. Recent advancements in synthetic chemistry have enabled researchers to optimize reaction conditions, thereby improving yield and purity. Key steps in the synthesis include nucleophilic substitution reactions, amide bond formation, and selective oxidation processes.
One notable aspect of this compound's chemistry is its reactivity under various catalytic conditions. For instance, studies have shown that 2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide can undergo metal-catalyzed cross-coupling reactions with high efficiency. These reactions are pivotal in constructing biologically active molecules and advanced materials.
Biological Activity and Applications
Recent research has highlighted the potential biological activity of 2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-Ethel-N-Acetyl-L-cysteine (NAC) as a promising candidate in drug discovery programs. Specifically, studies have demonstrated that this compound exhibits potent inhibitory effects against certain enzymes implicated in neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it an attractive lead compound for developing treatments for Alzheimer's disease and related conditions.
Beyond its biological applications, 2-Cyano-diflunisal (DFNS) has also found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have explored its potential as a hole transport material due to its high charge carrier mobility and stability under operational conditions.
Latest Research Findings
In 2023, groundbreaking research was conducted on Diflunisal (DFNS)'s role in modulating cellular signaling pathways. Scientists discovered that this compound can selectively inhibit certain kinases involved in inflammatory responses, offering new avenues for anti-inflammatory therapies. Additionally, studies on its photophysical properties have revealed novel applications in fluorescence sensing and imaging technologies.
Another exciting development involves the use of Diflunisal (DFNS) as a chiral auxiliary in asymmetric synthesis. By leveraging its chiral centers, chemists have successfully synthesized enantiomerically pure compounds with high optical purity—a critical requirement for pharmaceutical development.
Conclusion
In summary, Diflunisal (DFNS) is a multifaceted compound with remarkable potential across diverse fields. Its unique structural features, coupled with advancements in synthetic methods and biological applications, position it as a key player in modern chemical research. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to make significant contributions to both scientific innovation and practical applications.
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